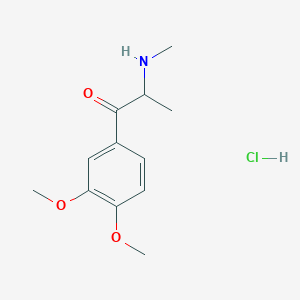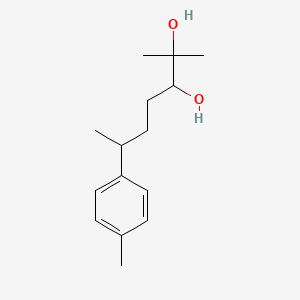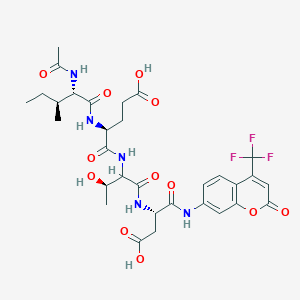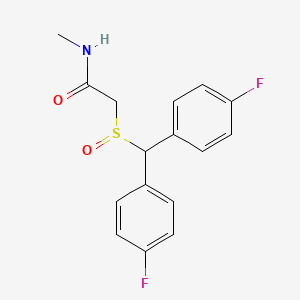
N-Methyl-4,4-difluoro modafinil
Descripción general
Descripción
“N-Methyl-4,4-difluoro modafinil” is an analytical reference material categorized as a nootropic . It is a substituted form of modafinil, a wake-promoting agent that binds the dopamine transporter and modulates catecholaminergic signaling . The physiological and toxicological properties of this compound are not known .
Molecular Structure Analysis
The molecular formula of “N-Methyl-4,4-difluoro modafinil” is C16H15F2NO2S . The formal name is 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide . The InChI code and SMILES representation provide more detailed structural information .Physical And Chemical Properties Analysis
The molecular weight of “N-Methyl-4,4-difluoro modafinil” is 323.4 g/mol . Other computed properties include XLogP3-AA of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 5, and a topological polar surface area of 65.4 Ų .Aplicaciones Científicas De Investigación
Neuropharmacological Research
Modafiendz: is a nootropic and a derivative of modafinil, a well-known wake-promoting agent . It binds to the dopamine transporter and modulates catecholaminergic signaling, which is crucial for understanding the neuropharmacology of stimulants. Research in this area could lead to new insights into the treatment of disorders like narcolepsy, ADHD, and cognitive impairments associated with neurological diseases.
Analytical Reference Material
As an analytical reference material, N-Methyl-4,4-difluoro modafinil is used in forensic chemistry and toxicology . It helps in the identification and quantification of substances within biological specimens, aiding in legal and clinical investigations.
Cognitive Enhancement Potential
Studies on cognitive enhancement focus on the potential benefits of Modafiendz in improving memory, attention, learning, and vigilance . This research is particularly relevant for healthy individuals seeking to enhance their cognitive function, although the long-term effects and ethical considerations are still under debate.
Neuroprotective Agent Studies
The potential neuroprotective properties of N-Methyl-4,4-difluoro modafinil are of interest in the context of neurodegenerative diseases. Research in this field aims to discover compounds that can protect neuronal health and slow the progression of diseases like Alzheimer’s and Parkinson’s.
Each of these fields offers a unique perspective on the applications of Modafiendz and contributes to a broader understanding of its role in scientific research. The compound’s multifaceted nature makes it a valuable tool in various domains of neuroscience and pharmacology. However, it’s important to note that the physiological and toxicological properties of this compound are not fully known, and its use is intended for research and forensic applications only .
Mecanismo De Acción
Modafiendz, also known as Dehydroxyfluorafinil or N-Methyl-4,4-difluoro modafinil, is a novel compound that has been gaining attention in the field of neuroscience. . This article aims to provide an overview of the current understanding of Modafiendz’s mechanism of action.
Target of Action
The primary targets of Modafiendz are believed to be similar to those of Modafinil, given their structural similarities . Modafinil primarily acts on the monoaminergic system .
Mode of Action
Modafiendz is thought to interact with its targets in a manner similar to Modafinil. Modafinil is known to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . It also activates glutamatergic circuits while inhibiting GABA . Given the structural and functional similarities between Modafinil and Modafiendz, it is plausible that Modafiendz may share these mechanisms of action .
Biochemical Pathways
Modafiendz likely affects similar biochemical pathways as Modafinil. Modafinil has been shown to impact neurotransmitter systems, such as orexin . Orexin neurons play a crucial role in promoting wakefulness and regulating arousal states .
Pharmacokinetics
It is suggested that modafiendz may have similar adme properties to modafinil, given their structural similarities . Modafinil is readily absorbed, reaching maximum plasma concentrations at 2–4 hours after administration and pharmacokinetic steady state within 2–4 days .
Result of Action
It is suggested that modafiendz may have similar effects to modafinil, which is known to produce psychoactive and euphoric effects, alterations in mood, perception, thinking, and feelings typical of other cns stimulants .
Action Environment
The action, efficacy, and stability of Modafiendz may be influenced by various environmental factors. Specific details about how these factors influence modafiendz’s action are currently unknown due to the lack of comprehensive studies .
Safety and Hazards
The physiological and toxicological properties of this compound are not known . It is intended for research and forensic applications and is not for human or veterinary use . Combinations with “N-Methyl-4,4-difluoro modafinil” should be strictly avoided due to the risk of excessive stimulation and heart strain .
Propiedades
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfinyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZWTCIUDSDFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342547 | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1613222-54-0 | |
| Record name | Modafiendz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613222540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafiendz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MODAFIENDZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/223VWC34TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What do we know about the thermal stability of modafiendz?
A1: Research indicates that modafiendz, like its analog modafinil, is susceptible to thermal degradation during gas chromatography-mass spectrometry (GC-MS) analysis. Specifically, exposure to the heated GC injection port can lead to the formation of 1,1,2,2-tetrakis(4-fluorophenyl)ethane as a major degradation product. This highlights a potential challenge in analyzing modafiendz using GC-MS and emphasizes the need for careful method optimization. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



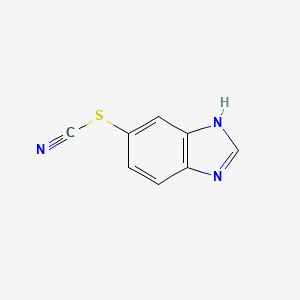
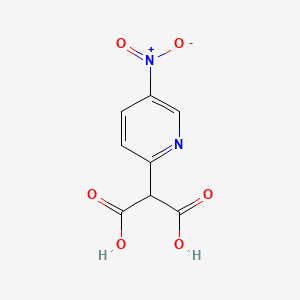
![2-Nitroso[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)


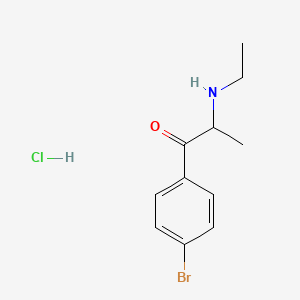
![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)


